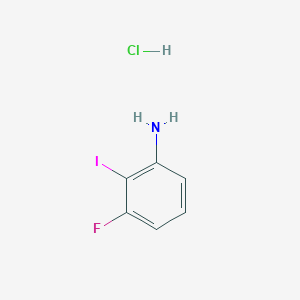

3-Fluoro-2-iodoaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-2-iodoaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLBFLFGNKLHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3-Fluoro-2-iodoaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Fluoro-2-iodoaniline and its hydrochloride salt. This document is intended to serve as a valuable resource for professionals in research and development who are utilizing this compound in chemical synthesis and drug discovery.

Core Physical Properties

Quantitative data for 3-Fluoro-2-iodoaniline and its hydrochloride salt are summarized below. It is important to note that while detailed experimental data is available for the free aniline, specific experimental values for the melting point, solubility, and pKa of the hydrochloride salt are not readily found in publicly available literature. The data for the hydrochloride salt is primarily from supplier information.

Table 1: Quantitative Physical and Chemical Data

| Property | 3-Fluoro-2-iodoaniline | 3-Fluoro-2-iodoaniline Hydrochloride |

| Molecular Formula | C₆H₅FIN | C₆H₆ClFIN |

| Molecular Weight | 237.01 g/mol [1] | 273.47 g/mol [2] |

| CAS Number | 706752-99-0[3] | 122455-37-2[2][4] |

| Appearance | White solid | Solid |

| Melting Point | 54 °C | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

| Purity | ≥95%[3] | >97%[2] |

Spectroscopic Data

Detailed spectroscopic data is available for 3-Fluoro-2-iodoaniline, providing critical information for its identification and characterization.

Table 2: Spectroscopic Data for 3-Fluoro-2-iodoaniline

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.10-7.04 (m, 1H), 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.27 (s, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | 162.5 (d, J = 241.0 Hz), 148.9 (d, J = 5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -91.3 (s, 1F) |

| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for [C₆H₅FIN+H]⁺: 237.9528, Found: 237.9533 |

Experimental Protocols

The following section details the methodologies for the synthesis of 3-Fluoro-2-iodoaniline and its subsequent conversion to the hydrochloride salt, as well as a general procedure for its purification and analysis.

Synthesis of 3-Fluoro-2-iodoaniline

A plausible method for the synthesis of 3-fluoro-2-iodoaniline involves the iodination of 3-fluoroaniline. A general procedure for the iodination of anilines can be adapted as follows:

-

Reaction Setup: In a reaction vessel, dissolve 3-fluoroaniline in a suitable solvent such as diethyl ether or water.

-

Addition of Reagents: Add sodium bicarbonate to the solution. While stirring vigorously, add powdered iodine portion-wise. The reaction is typically carried out at a controlled temperature, for instance, by cooling with an ice bath.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, the excess iodine can be quenched by the addition of a sodium thiosulfate solution. The product is then extracted with an organic solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as petroleum ether.

Conversion to this compound

The synthesized 3-fluoro-2-iodoaniline can be converted to its hydrochloride salt using the following general procedure:

-

Dissolution: Dissolve the purified 3-fluoro-2-iodoaniline in a suitable organic solvent, such as diethyl ether or ethanol.

-

Acidification: While stirring, bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration.

-

Drying: Wash the collected solid with a small amount of cold solvent and dry it under vacuum to obtain the final product.

Purification by Recrystallization

For further purification, the hydrochloride salt can be recrystallized. The choice of solvent is crucial and should be determined experimentally. Common solvent systems for the recrystallization of amine hydrochlorides include ethanol, methanol, or mixtures of an alcohol with a less polar solvent like diethyl ether or hexane.

-

Dissolution: Dissolve the crude hydrochloride salt in a minimum amount of the chosen hot solvent.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis, purification, and analytical workflow for this compound.

Caption: Synthesis and purification workflow for this compound.

Caption: Analytical workflow for the characterization of this compound.

References

3-Fluoro-2-iodoaniline hydrochloride chemical structure and IUPAC name

This guide provides a comprehensive overview of 3-Fluoro-2-iodoaniline hydrochloride, a halogenated aniline derivative. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's chemical structure, nomenclature, and key physicochemical properties.

Chemical Structure and IUPAC Name

The foundational structure is 3-fluoro-2-iodoaniline, an aniline ring substituted with a fluorine atom at the third position and an iodine atom at the second position relative to the amino group. The hydrochloride salt is formed by the protonation of the amino group.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-fluoro-2-iodoaniline;hydrochloride .

Chemical Structure of 3-Fluoro-2-iodoaniline:

Physicochemical Properties

A summary of the key quantitative data for 3-Fluoro-2-iodoaniline and its hydrochloride salt is presented below for easy comparison.

| Property | 3-Fluoro-2-iodoaniline | This compound | Reference |

| CAS Number | 706752-99-0 | 122455-37-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅FIN | C₆H₆ClFIN | [1][3][5] |

| Molecular Weight | 237.01 g/mol | 273.48 g/mol | [1] |

| Physical Form | Solid | Solid | |

| Purity | min 95% | 97% | [5] |

| Storage Temperature | Room Temperature | 2-8°C, inert atmosphere |

Logical Relationship Diagram

The following diagram illustrates the simple acid-base reaction forming the hydrochloride salt from the parent aniline compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to chemical suppliers. However, a general synthetic approach would involve the direct reaction of 3-Fluoro-2-iodoaniline with hydrochloric acid in a suitable solvent.

Safety Information

The compound is classified with GHS07 pictogram, indicating it may cause skin irritation, eye irritation, or respiratory irritation. Hazard statements include H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using protective gloves/protective clothing/eye protection/face protection.

References

3-Fluoro-2-iodoaniline hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of 3-Fluoro-2-iodoaniline hydrochloride, a compound of interest in various research and development applications.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is crucial for stoichiometric calculations, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₆H₆ClFIN |

| Molecular Weight | 273.48 g/mol |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Chlorine (35.45 g/mol ), Fluorine (19.00 g/mol ), Iodine (126.90 g/mol ), and Nitrogen (14.01 g/mol ).

Structural Composition

The molecular structure of this compound is composed of a substituted aniline ring with fluoro and iodo groups, neutralized by hydrochloric acid. The logical relationship between the constituent parts of the molecule is illustrated in the following diagram.

Navigating the Safe Handling of 3-Fluoro-2-iodoaniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Fluoro-2-iodoaniline hydrochloride (CAS No. 122455-37-2). As a specialized chemical intermediate in pharmaceutical research and development, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure laboratory safety and experimental integrity. This document synthesizes available data from safety data sheets (SDS) of closely related structural analogs to provide a robust framework for risk assessment and management in the absence of a dedicated SDS for the hydrochloride salt.

Hazard Identification and Classification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Based on these classifications for similar compounds, this compound should be treated with a high degree of caution.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes key physical and chemical properties of the free base, 3-Fluoro-2-iodoaniline, and its hydrochloride salt.

| Property | Value | Source |

| 3-Fluoro-2-iodoaniline | ||

| CAS Number | 706752-99-0 | [5] |

| Molecular Formula | C₆H₅FIN | [5] |

| Molecular Weight | 237.01 g/mol | [5] |

| This compound | ||

| CAS Number | 122455-37-2 | [6][7][8][9] |

| Molecular Formula | C₆H₆ClFIN | [6][9] |

| Molecular Weight | 273.47 g/mol | [9] |

Exposure Controls and Personal Protection

To minimize exposure risk, a multi-layered approach to personal and engineering controls is essential.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound, based on guidelines for analogous compounds.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][10] | To prevent eye contact which can cause serious irritation or damage.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1][10] | To avoid skin irritation and absorption.[1] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][2] | To prevent respiratory tract irritation from dust or aerosols.[1] |

Handling and Storage Precautions

Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidents.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

Caption: Safe Handling Workflow for this compound.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]

-

Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][10]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on data for similar compounds.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][10] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[2][10] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[2][10] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[11]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.[1][11]

Experimental Protocol: Standard Toxicity Assessment Workflow

While specific experimental protocols for this compound are not available, a generalized workflow for assessing the acute toxicity of a new chemical entity is presented below. This serves as an illustrative example of the types of studies that inform the hazard classifications found in an SDS.

Caption: Generalized Workflow for an Acute Toxicity Study.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be thoroughly trained in safe handling procedures and have access to appropriate safety equipment. A comprehensive risk assessment should be conducted before using this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. lobachemie.com [lobachemie.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 3-Fluoro-2-iodoaniline | C6H5FIN | CID 20029093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 122455-37-2 [sigmaaldrich.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. keyorganics.net [keyorganics.net]

- 10. fishersci.com [fishersci.com]

- 11. sodiumiodide.net [sodiumiodide.net]

A Technical Guide to 3-Fluoro-2-iodoaniline Hydrochloride for Chemical Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Fluoro-2-iodoaniline hydrochloride, a halogenated aniline derivative of interest in medicinal chemistry and drug discovery. The document details its commercial availability, synthesis, and potential applications as a chemical intermediate.

Commercial Availability

This compound (CAS Number: 122455-37-2) is commercially available from a range of chemical suppliers. The purity and available quantities vary among vendors, and it is crucial for researchers to consider these factors based on their specific experimental needs. A summary of representative suppliers and their offerings is presented in Table 1.

| Supplier | Product Number | Purity | Available Quantities |

| Key Organics | MFCD19982814 | - | 0.25 g, 1 g, 5 g, 10 g |

| 2a biotech | 2A-0131171 | >96% | Inquiry required |

| Alchem.Pharmtech | Z-51714 | - | Inquiry required |

| Sigma-Aldrich | AMBH2D6F4286 | - | Inquiry required |

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the synthesis of the free base, 3-Fluoro-2-iodoaniline, followed by its conversion to the hydrochloride salt.

Synthesis of 3-Fluoro-2-iodoaniline

A practical route for the synthesis of 3-Fluoro-2-iodoaniline involves the decarboxylative iodination of 2-amino-6-fluorobenzoic acid.[1]

Experimental Protocol:

-

Reaction Setup: To a suitable reaction vessel, add 2-amino-6-fluorobenzoic acid, iodine (I₂), and potassium iodide (KI) in an appropriate solvent such as acetonitrile.

-

Reaction Conditions: The reaction mixture is heated under pressure.

-

Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure 3-Fluoro-2-iodoaniline.[1]

Formation of this compound

General Experimental Protocol:

-

Dissolution: Dissolve the purified 3-Fluoro-2-iodoaniline in a suitable anhydrous organic solvent, such as diethyl ether or methanol.

-

Acidification: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anilines, such as 3-Fluoro-2-iodoaniline, are valuable building blocks in the synthesis of complex organic molecules for pharmaceutical applications. The presence of both fluorine and iodine atoms provides two distinct points for further chemical modification.

The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule to its target protein. The carbon-iodine bond is particularly useful for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of various substituents and the construction of diverse molecular scaffolds.

While specific signaling pathways or pharmacological activities directly attributed to this compound are not extensively documented in the public literature, its structural motif suggests its potential as an intermediate in the synthesis of a wide range of biologically active compounds. The strategic placement of the fluoro and iodo substituents makes it a versatile precursor for creating libraries of compounds for screening in various therapeutic areas. For instance, related fluorinated and iodinated anilines have been utilized as intermediates in the development of novel therapeutic agents.

Conclusion

This compound is a commercially available and synthetically accessible chemical intermediate. Its unique substitution pattern offers significant potential for the synthesis of novel and diverse molecular entities in the field of drug discovery. While direct biological data for this specific compound is limited, its utility as a versatile building block for constructing more complex, potentially bioactive molecules is evident. Researchers in medicinal chemistry and drug development may find this compound to be a valuable starting point for their synthetic campaigns.

References

A Technical Guide to the Solubility of 3-Fluoro-2-iodoaniline Hydrochloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-fluoro-2-iodoaniline hydrochloride in common organic solvents. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Introduction

This compound is a halogenated aromatic amine that serves as a key building block in medicinal chemistry and organic synthesis. A thorough understanding of its solubility profile is critical for its effective use in various applications, including reaction optimization, purification, formulation development, and in vitro/in vivo screening. Solubility data informs the selection of appropriate solvent systems, which is paramount for achieving desired reaction kinetics, ensuring the purity of the final compound, and developing suitable drug delivery systems. This guide presents the established methodologies for generating accurate and reproducible solubility data.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. For this compound, several factors influence its solubility:

-

Polarity: The molecule possesses a polar amino group (-NH₃⁺) and polar carbon-halogen bonds (C-F and C-I), alongside a larger, generally nonpolar benzene ring. This amphiphilic nature suggests solubility in a range of solvents.

-

Hydrogen Bonding: The anilinium ion (-NH₃⁺) is a strong hydrogen bond donor. Solvents that are effective hydrogen bond acceptors (e.g., alcohols, water) are expected to be good solvents.

-

Ionic Nature: As a hydrochloride salt, the compound is ionic. This significantly enhances its solubility in polar protic solvents, particularly water, compared to its free base form. In organic solvents, its solubility will depend on the solvent's ability to solvate both the anilinium cation and the chloride anion.

Based on these principles, a qualitative prediction of solubility in various solvent classes can be made.

Predicted Qualitative Solubility Profile

While experimental verification is essential, the following table provides an expected qualitative solubility profile for this compound. This is intended as a starting point for solvent screening.

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and solvating both the cation and anion. |

| Water | Moderate to High | Strong hydrogen bonding and high polarity, ideal for dissolving salts. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | High polarity and ability to solvate cations well. |

| Dimethylformamide (DMF) | Moderate | Good polarity, but less effective at solvating the chloride anion compared to protic solvents. | |

| Acetonitrile | Low to Moderate | Polar, but a weaker solvent for ionic compounds. | |

| Ethers | Tetrahydrofuran (THF) | Low | Moderate polarity but lacks strong hydrogen bonding capabilities. |

| Esters | Ethyl Acetate | Low | Moderate polarity, but generally a poor solvent for salts. |

| Halogenated | Dichloromethane | Very Low | Low polarity and inability to effectively solvate ions. |

| Nonpolar | Toluene, Hexane | Insoluble | Lacks the necessary polarity and hydrogen bonding capabilities to overcome the lattice energy of the salt. |

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[1] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until the solution is saturated.

4.1. Materials and Equipment

-

This compound (as a pure, crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with tight-fitting caps (e.g., 2-4 mL HPLC vials)

-

Orbital shaker or rotator placed in a temperature-controlled environment (e.g., incubator)

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

4.2. Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. An amount that ensures a visible excess of solid remains at the end of the experiment is crucial (e.g., 5-10 mg).

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.

-

Dilution: Dilute the filtered saturate solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

4.3. Analytical Quantification by HPLC

-

Method: A reverse-phase HPLC method with UV detection is typically suitable. The wavelength for detection should be set to a λmax of the compound to ensure maximum sensitivity.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility is then calculated by multiplying this concentration by the dilution factor.

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison. The following table serves as a template for reporting the experimentally determined solubility of this compound at a specified temperature.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | ||

| e.g., Ethanol | ||

| e.g., DMSO | ||

| e.g., Acetonitrile | ||

| e.g., THF | ||

| e.g., Ethyl Acetate |

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

6.2. Logical Workflow for Solvent Selection

This diagram outlines a logical approach to selecting an appropriate solvent for a given application based on the properties of this compound.

References

An In-depth Technical Guide on the Stability and Storage of 3-Fluoro-2-iodoaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general technical guide on the stability and storage conditions for 3-Fluoro-2-iodoaniline hydrochloride based on available safety data sheets for structurally related compounds and general chemical handling principles. Specific, quantitative stability data and validated experimental protocols for this particular compound are not publicly available. The information herein should be supplemented with in-house experimental validation.

Introduction

This compound is a substituted aniline derivative of interest in pharmaceutical research and development. As with any chemical entity intended for use in drug development, understanding its stability profile is critical for ensuring product quality, safety, and efficacy. This guide summarizes the known storage conditions, potential stability concerns, and outlines a general approach to stability testing based on established regulatory guidelines.

Chemical Properties and Inferred Stability Profile

Based on the general properties of anilines and halogenated compounds, this compound is likely to be sensitive to light, air (oxidation), and high temperatures. The hydrochloride salt form generally offers improved stability and solubility compared to the free base. However, the presence of iodo and fluoro groups can influence its reactivity and degradation pathways.

Potential Incompatibilities: Based on information for similar compounds, this compound should be stored away from:

-

Acid anhydrides and acid chlorides

-

Chloroformates

Exposure to these substances could lead to degradation of the compound.

Recommended Storage and Handling Conditions

The following table summarizes the recommended storage and handling conditions for this compound, compiled from safety data sheets of analogous compounds.

| Condition | Recommendation | Rationale and References |

| Temperature | Store in a cool place. | To minimize thermal degradation. General good practice for chemical storage.[4] |

| Light | Store in a dark place. Protect from direct sunlight. | Anilines and iodo-compounds can be light-sensitive, leading to degradation and discoloration.[3][5] |

| Atmosphere | Keep container tightly closed. Store in a well-ventilated place. | To prevent oxidation and reaction with atmospheric moisture.[2][6][4][7][8] |

| Moisture | Store in a dry place. Protect from moisture. | The hydrochloride salt can be hygroscopic. Moisture can also facilitate degradation reactions.[3][5] |

| Handling | Use in a well-ventilated area, preferably a chemical fume hood.[1][2][7] Avoid breathing dust, fume, mist, vapors, or spray.[4] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1][2][4][8] Wash hands thoroughly after handling.[2][4] | To prevent inhalation and skin contact, as aniline derivatives can be toxic.[1][3][5] |

| Disposal | Dispose of as hazardous waste in accordance with local, regional, and national regulations.[1][4][5][8] | Due to the potential toxicity of aniline derivatives. |

Proposed Experimental Protocol for Stability Testing

A comprehensive stability study for this compound should be designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines. The following is a general protocol that should be adapted and validated for the specific substance.

Objective: To establish a re-test period for the drug substance by evaluating its thermal stability and sensitivity to moisture under various storage conditions.

Materials:

-

At least three primary batches of this compound.

-

Appropriate primary packaging that mimics the proposed marketing container closure system.

-

Calibrated stability chambers.

Experimental Design:

| Study | Storage Condition | Testing Frequency | Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. | Minimum of 12 months. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, and 6 months. | 6 months |

Analytical Procedures: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to quantify the parent compound and detect any degradation products. The method should be able to separate the active ingredient from any impurities and degradation products.

Parameters to be Tested:

-

Appearance (color, physical state)

-

Assay of the active substance

-

Degradation products/impurities

-

Moisture content

-

Solubility

Stress Testing: Forced degradation studies should be performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This helps in developing a stability-indicating analytical method. Conditions for stress testing typically include:

-

Acidic and basic hydrolysis

-

Oxidation (e.g., with hydrogen peroxide)

-

Thermal degradation (high temperature)

-

Photostability (exposure to light)

Visualizations

The following diagram illustrates a logical workflow for the safe handling and storage of this compound to maintain its stability and ensure user safety.

Caption: Workflow for Handling and Storage of 3-Fluoro-2-iodoaniline HCl.

This diagram illustrates potential degradation pathways for an aniline compound based on general chemical principles.

Caption: Potential Degradation Pathways for 3-Fluoro-2-iodoaniline HCl.

Conclusion

References

- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 2. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. ipo.rutgers.edu [ipo.rutgers.edu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

- 7. Specification for storage and transport of aniline-Chemwin [en.888chem.com]

- 8. 3,5-Difluoro-4-iodoaniline - Safety Data Sheet [chemicalbook.com]

Spectroscopic and Structural Elucidation of 3-Fluoro-2-iodoaniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-2-iodoaniline, the free base of the titled compound 3-Fluoro-2-iodoaniline hydrochloride. The formation of the hydrochloride salt primarily affects the electronic environment of the amine group and, to a lesser extent, the aromatic ring. Therefore, the data presented for the free base serves as a crucial reference for the structural characterization of its hydrochloride salt. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-Fluoro-2-iodoaniline.

NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3-Fluoro-2-iodoaniline (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.10-7.04 | m | - | 1H, Ar-H |

| 6.51 | dt | J₁ = 8.0, J₂ = 1.2 | 1H, Ar-H |

| 6.44 | td | J₁ = 8.0, J₂ = 1.2 | 1H, Ar-H |

| 4.27 | s | - | 2H, NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for 3-Fluoro-2-iodoaniline (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 162.5 | d, J = 241.0 | C-F |

| 148.9 | d, J = 5.0 | C-NH₂ |

| 130.2 | d, J = 10.0 | Ar-CH |

| 109.9 | d, J = 3.0 | Ar-CH |

| 104.8 | d, J = 24.0 | Ar-CH |

| 71.9 | d, J = 28.0 | C-I |

Table 3: ¹⁹F NMR Spectroscopic Data for 3-Fluoro-2-iodoaniline (376 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity |

| -91.3 | s |

Note: For the hydrochloride salt, the chemical shift of the NH₂ protons would be significantly shifted downfield and may appear as a broader signal due to proton exchange and coupling with ¹⁴N. The chemical shifts of the aromatic carbons, particularly the one bearing the amino group, would also be affected.

Mass Spectrometry

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 3-Fluoro-2-iodoaniline [1]

| Ion | Calculated m/z | Found m/z |

| [C₆H₅FIN+H]⁺ | 237.9528 | 237.9533 |

Note: The mass spectrum of the hydrochloride salt would likely show the same molecular ion peak for the free base, as the HCl is typically lost during ionization.

Infrared Spectroscopy

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine. For the hydrochloride salt, these would be replaced by broader N⁺-H stretching bands at lower frequencies.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

C-F stretching: In the region of 1000-1400 cm⁻¹.

-

C-I stretching: Typically found in the lower frequency region of the IR spectrum.

-

Aromatic C-H and C=C stretching: In their characteristic regions.

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data.

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a Bruker AVANCE NEO 400 spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).[1] Coupling constants (J) are reported in Hertz (Hz). The abbreviations used to describe peak patterns are: s = singlet, d = doublet, t = triplet, m = multiplet, dt = doublet of triplets, and td = triplet of doublets.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS data was obtained using a Triple TOF 5600 LC/MS/MS spectrometer with Electrospray Ionization (ESI) as the ionization technique.[1] The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) was measured to determine the accurate mass and elemental composition.[1]

Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the relationship between the molecular structure of 3-Fluoro-2-iodoaniline and the spectroscopic techniques used for its characterization.

References

The Strategic Imperative of Fluorinated Anilines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with fluorinated anilines emerging as particularly valuable building blocks. The unique electronic properties of fluorine, when introduced into the aniline ring, can profoundly influence a molecule's physicochemical and pharmacokinetic profile, offering a powerful tool to overcome common challenges in drug discovery and development. This technical guide provides an in-depth exploration of the applications of fluorinated anilines, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their quest for novel therapeutics.

Core Principles: The Impact of Fluorination on Aniline Scaffolds

The introduction of fluorine to an aniline ring can dramatically alter its fundamental properties, primarily its basicity (pKa) and lipophilicity (logP). These two parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Physicochemical Properties

The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa.[1] This can be advantageous in preventing unwanted protonation at physiological pH, which can affect cell permeability and target engagement. The effect on lipophilicity is more nuanced and depends on the position and number of fluorine substituents.[1]

Table 1: Physicochemical Properties of Selected Fluorinated Anilines

| Compound | Structure | pKa | logP |

| Aniline | C₆H₅NH₂ | 4.6 | 0.9 |

| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.2 | 1.14 |

| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.5 | 1.15 |

| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.7 | 1.15 |

| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 1.9 | 1.53 |

| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 3.4 (Predicted) | 2.40 (Predicted) |

| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 3.8 (Predicted) | 2.40 (Predicted) |

| Pentafluoroaniline | C₆F₅NH₂ | -0.16 (Predicted) | 2.22 (Predicted) |

Note: Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values across various sources. Predicted values are based on computational models.[1]

Enhancing Metabolic Stability: A Key Advantage

A primary application of fluorinated anilines in drug design is to block metabolically labile sites, thereby enhancing a drug's metabolic half-life.[1][2][3][4][5] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][6][7][8] By strategically placing a fluorine atom at a position susceptible to hydroxylation, medicinal chemists can significantly improve a compound's resistance to metabolic degradation.[2]

Table 2: Illustrative Comparison of Metabolic Half-Life in Human Liver Microsomes (HLM)

| Compound Moiety | Illustrative Half-Life (t½) in HLM (min) |

| Aniline | 15 |

| 2-Fluoroaniline | 35 |

| 3-Fluoroaniline | 25 |

| 4-Fluoroaniline | 50 |

This table provides a hypothetical yet representative comparison based on general principles and observed trends in medicinal chemistry.[1]

Impact on Protein-Ligand Binding Affinity

The influence of fluorine on a drug's binding affinity for its target protein is multifaceted.[3][4][5][9] Fluorine's high electronegativity can lead to favorable electrostatic interactions with polar residues in the binding pocket. Furthermore, the introduction of fluorine can induce conformational changes in the molecule that may be more favorable for receptor binding.[1]

Table 3: Illustrative Comparison of Kinase Inhibitory Activity (IC50)

| Aniline Moiety in Kinase Inhibitor | Illustrative IC50 (nM) |

| Aniline | 150 |

| 2-Fluoroaniline | 100 |

| 3-Fluoroaniline | 120 |

| 4-Fluoroaniline | 80 |

| 3-Trifluoromethylaniline | 50 |

This table presents a hypothetical comparison based on typical structure-activity relationship (SAR) data for kinase inhibitors, demonstrating the potential effects of aniline fluorination.[1]

Fluorinated Anilines in FDA-Approved Drugs

The successful application of fluorine in drug design is evident in the numerous FDA-approved pharmaceuticals that contain this element.[10][11][12][13][14] While not all contain a distinct fluorinated aniline moiety, the principles of using fluorine to enhance drug properties are well-established. For instance, the synthesis of Asciminib, a chronic myeloid leukemia drug, utilizes 4-(chlorodifluoromethoxy)aniline as a key starting material.[10] Cabotegravir, an HIV treatment, also features a fluorinated aromatic structure.[10]

Experimental Protocols

Synthesis of Fluorinated Anilines

General Protocol for the Preparation of Fluorinated Anilines from Aromatic Azides:

This protocol is based on a method that involves the treatment of aromatic azides with anhydrous hydrogen fluoride.[15]

-

Preparation of the Aromatic Azide:

-

In a two-phase system of an aqueous and a non-aqueous solvent (e.g., hexane), dissolve the corresponding aniline.

-

Add a mineral acid (e.g., hydrochloric acid).

-

Cool the mixture to 0-5°C.

-

Slowly add a solution of sodium nitrite to form the diazonium salt.

-

Subsequently, add a solution of sodium azide. The resulting aromatic azide will be extracted into the organic phase.

-

Separate the organic layer containing the aromatic azide.

-

-

Fluorination:

-

Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This step must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

-

Charge a suitable reaction vessel with an excess of anhydrous hydrogen fluoride.

-

Slowly add the organic solution of the aromatic azide to the hydrogen fluoride with vigorous stirring.

-

Allow the reaction to proceed for several hours.

-

Quench the reaction by carefully pouring it onto ice.

-

Neutralize the mixture with a base (e.g., sodium hydroxide) to an alkaline pH.

-

Extract the fluorinated aniline with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the fluorinated aniline by distillation or chromatography.

-

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability of a compound.[16][17][18][19]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a working solution of the test compound by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to the desired concentration (e.g., 1 µM).

-

Prepare a solution of human liver microsomes (e.g., 0.5 mg/mL in incubation buffer).

-

Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in incubation buffer).

-

-

Incubation:

-

Pre-warm the microsomal suspension and the NADPH-regenerating system solution to 37°C.

-

In a microcentrifuge tube, combine the microsomal suspension and the test compound working solution. Pre-incubate for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the appropriate formula.

-

Ligand Binding Assay (Radioligand Competition Assay)

This protocol describes a common method for determining the binding affinity of a test compound to a specific receptor.[20][21][22]

-

Preparation of Reagents:

-

Prepare a membrane preparation containing the target receptor.

-

Prepare a stock solution of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-ligand).

-

Prepare serial dilutions of the unlabeled test compound.

-

Prepare a binding buffer (e.g., Tris-HCl buffer containing appropriate salts and protease inhibitors).

-

-

Assay Setup:

-

In a 96-well plate, add the binding buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the serially diluted test compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

-

Initiate the binding reaction by adding the receptor membrane preparation to all wells.

-

-

Incubation and Termination:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

-

Detection and Analysis:

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

-

Mandatory Visualizations

Experimental Workflow Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. synthical.com [synthical.com]

- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 18. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Fluoro-2-iodoaniline hydrochloride from 3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 3-Fluoro-2-iodoaniline hydrochloride, a valuable intermediate in pharmaceutical and materials science research. The protocol outlines a two-step process commencing with the regioselective ortho-iodination of 3-fluoroaniline, followed by the formation of the corresponding hydrochloride salt.

Introduction

3-Fluoro-2-iodoaniline is a key building block in the synthesis of various complex organic molecules, including pharmaceutical agents and functional materials. The strategic placement of the fluoro and iodo substituents on the aniline ring allows for diverse subsequent chemical modifications. The ortho-iodination of 3-fluoroaniline presents a regioselectivity challenge, which can be addressed using specific iodinating agents under controlled conditions. The subsequent conversion to the hydrochloride salt enhances the compound's stability and handling properties.

Data Presentation

A summary of the key quantitative data for the synthesis of 3-Fluoro-2-iodoaniline is presented in the table below. Please note that the yield for the iodination step is based on a proposed protocol and may vary.

| Parameter | Value | Reference |

| Iodination of 3-fluoroaniline | ||

| Proposed Reagents | 3-Fluoroaniline, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | [1][2] |

| Solvent | Acetonitrile | [3] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 1-4 hours (TLC monitoring recommended) | [1] |

| Proposed Yield | 70-85% (estimated) | N/A |

| 3-Fluoro-2-iodoaniline Properties | ||

| Molecular Formula | C₆H₅FIN | [4] |

| Molecular Weight | 237.01 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | Not reported | N/A |

| Hydrochloride Salt Formation | ||

| Reagents | 3-Fluoro-2-iodoaniline, Hydrochloric Acid (in ether) | General Knowledge |

| Solvent | Diethyl ether | General Knowledge |

| Yield | >95% (quantitative) | N/A |

Experimental Protocols

Part 1: Synthesis of 3-Fluoro-2-iodoaniline (Proposed Protocol)

This protocol for the ortho-iodination of 3-fluoroaniline is based on established methods for the regioselective iodination of electron-rich aromatic compounds using N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid (TFA)[1][2].

Materials:

-

3-Fluoroaniline

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-fluoroaniline (1.0 eq).

-

Dissolve the 3-fluoroaniline in anhydrous acetonitrile.

-

In a separate flask, prepare a solution of N-iodosuccinimide (1.05 eq) in anhydrous acetonitrile.

-

Slowly add the NIS solution to the stirred solution of 3-fluoroaniline at room temperature.

-

Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture.

-

Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 3-fluoro-2-iodoaniline.

Part 2: Synthesis of this compound

This is a general and efficient protocol for the preparation of the hydrochloride salt of an aniline derivative.

Materials:

-

3-Fluoro-2-iodoaniline

-

Hydrochloric acid solution (2.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the purified 3-fluoro-2-iodoaniline in a minimal amount of anhydrous diethyl ether in a flask.

-

While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise.

-

A precipitate of this compound should form immediately.

-

Continue stirring for 15-30 minutes at room temperature to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to obtain pure this compound.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed mechanism for the ortho-iodination of 3-fluoroaniline.

References

- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Fluoro-2-iodoaniline | C6H5FIN | CID 20029093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-FLUORO-2-IODOANILINE | 706752-99-0 [chemicalbook.com]

Application Notes and Protocol: Suzuki-Miyaura Coupling of 3-Fluoro-2-iodoaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organohalide, providing a versatile route to biaryl, vinyl-aryl, and other coupled structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]

3-Fluoro-2-iodoaniline is a valuable building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and modulate the electronic properties of target molecules, while the amino group provides a handle for further functionalization. The iodo-substituent is highly reactive in palladium-catalyzed couplings, making this substrate an excellent candidate for the synthesis of diverse compound libraries. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Fluoro-2-iodoaniline hydrochloride with various arylboronic acids. The hydrochloride salt form requires careful consideration of the base used to both neutralize the salt and facilitate the catalytic cycle.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-fluoro-2-iodoaniline.[1][3]

-

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[1][3]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1][3]

Representative Reaction Scheme

Figure 1. General Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for the coupling of similar anilines, which serve as a strong basis for the protocol with this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 12 | ~95% |

| 2 | 3-Chloro-4-fluoroaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 18 | ~92% |

| 3 | 2-Bromoaniline | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 2-MeTHF | 90 | 16 | ~91% |

| 4 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ (2) | DMF | Reflux | 1.5 | ~92%[5] |

Note: Yields are highly substrate-dependent and the conditions above are starting points for optimization.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

-

Potassium carbonate [K₂CO₃] (3.0 mmol, 3.0 equiv.)

-

1,4-Dioxane (4 mL, degassed)

-

Water (1 mL, degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(OAc)₂, (0.02 mmol) and the ligand, PPh₃, (0.04 mmol) to the flask.

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (3-Fluoro-2-iodoaniline) is consumed (typically 8-16 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[4]

-

-

Purification:

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), to yield the desired biaryl product.

-

Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

The diagram below outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Insufficient base to neutralize HCl salt and drive reaction. | Use a fresh catalyst or a more active pre-catalyst; Increase temperature in 10°C increments; Increase equivalents of base (e.g., to 3.5-4.0 equiv.). |

| Formation of Homocoupled Product | Oxygen contamination leading to Pd(II) species; High temperature. | Ensure the reaction mixture is properly degassed; Lower the reaction temperature.[3] |

| Protodeboronation of Boronic Acid | Presence of excess water; Prolonged reaction time at high temperature. | Use anhydrous solvents (if possible for the chosen base); Ensure the reaction is not heated longer than necessary. |

| Difficult Purification | Similar polarity of product and starting materials/byproducts. | Optimize the eluent system for column chromatography; Consider recrystallization as an alternative purification method. |

By following this detailed protocol and considering the potential troubleshooting steps, researchers can effectively utilize this compound as a versatile substrate in Suzuki-Miyaura cross-coupling reactions to generate novel molecules for drug discovery and development.

References

Application Notes and Protocols for N-arylation of 3-Fluoro-2-iodoaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 3-fluoro-2-iodoaniline hydrochloride, a critical transformation for synthesizing a wide range of compounds with potential applications in pharmaceutical and materials science. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for this specific substrate.

Due to the presence of the hydrochloride salt, an external base is required to neutralize the starting material and facilitate the catalytic cycle. The reactivity of the C-I bond is significantly higher than that of a C-F bond in typical cross-coupling reactions, ensuring selective N-arylation at the iodine-bearing position.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2] It typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand.[1] The reaction is known for its high functional group tolerance and generally proceeds under milder conditions than copper-catalyzed alternatives.[1]

Summary of Reaction Conditions

The following table summarizes typical conditions for the palladium-catalyzed N-arylation of aryl halides with amines, which can be adapted for this compound.

| Component | Example Reagents/Conditions | Typical Loading/Concentration | Notes |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd(0) or Pd(II) sources can be used. Pd(II) is reduced in situ. |

| Ligand | XPhos, SPhos, RuPhos, DavePhos, BINAP | 1.2 - 2.4 equivalents relative to Pd | Bulky, electron-rich monophosphine ligands are often most effective.[1] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents | A strong, non-nucleophilic base is required to deprotonate the aniline hydrochloride and the resulting palladium-amine complex. |

| Arylating Agent | Aryl bromides, aryl chlorides, aryl triflates | 1.0 - 1.2 equivalents | |

| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Anhydrous, deoxygenated solvents are crucial for catalytic activity. |

| Temperature | 80 - 120 °C | Reaction temperature depends on the reactivity of the aryl halide. | |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |

Detailed Experimental Protocol

This representative protocol is adapted from procedures for the N-arylation of similar haloanilines.[3]

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., 4-bromotoluene) (1.1 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

XPhos (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.5 equiv)

-

Anhydrous, degassed toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound, the aryl halide, XPhos, and sodium tert-butoxide.

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor, Pd₂(dba)₃, followed by anhydrous, degassed toluene via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Experimental Workflow Diagram

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[4] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize soluble copper salts and ligands, allowing for milder reaction conditions.[5][6] This approach can be a cost-effective alternative to palladium-catalyzed methods.

Summary of Reaction Conditions

The following table outlines common conditions for a modern Ullmann-type N-arylation reaction.

| Component | Example Reagents/Conditions | Typical Loading/Concentration | Notes |

| Copper Source | CuI, CuSO₄·5H₂O, CuO | 5-20 mol% | Copper(I) iodide is a common and effective choice. |

| Ligand | L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine | 10-40 mol% | Ligands can significantly improve catalyst solubility and activity. |

| Base | K₂CO₃, K₃PO₄, NaOH | 2.0 - 3.0 equivalents | An inorganic base is typically used. |

| Arylating Agent | Aryl iodides, Aryl bromides | 1.0 - 1.5 equivalents | Aryl iodides are generally more reactive. |

| Solvent | DMSO, DMF, Dioxane, Ethylene Glycol[7], Water[5][8] | 0.2 - 1.0 M | Polar, high-boiling point solvents are common, though greener alternatives exist. |

| Temperature | 90 - 140 °C | Higher temperatures are often required compared to Pd-catalyzed systems. | |

| Reaction Time | 12 - 48 hours | Often requires longer reaction times. |

Detailed Experimental Protocol

This protocol is based on modern Ullmann condensation procedures.

Materials:

-

This compound (1.0 equiv)

-

Aryl iodide (e.g., iodobenzene) (1.2 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

L-proline (20 mol%)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, the aryl iodide, CuI, L-proline, and potassium carbonate.

-

Solvent Addition: Add anhydrous DMSO to the flask.

-

Inert Atmosphere: Flush the apparatus with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the mixture in an oil bath to 120 °C with vigorous stirring.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the mixture to room temperature and pour it into a beaker containing water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

-

Washing: Combine the organic extracts and wash with water to remove residual DMSO, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

Logical Relationship Diagram

Caption: Key Components for Copper-Catalyzed N-Arylation.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 8. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3-Fluoro-2-iodoaniline Hydrochloride in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodoaniline hydrochloride is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an amino group on a benzene ring, allows for a diverse range of chemical transformations. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of target molecules, a desirable trait in drug discovery. The iodo group serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The amino group provides a nucleophilic center for cyclization and other derivatization reactions. This application note will detail the use of this compound in the synthesis of fluorinated heterocyclic compounds, providing specific experimental protocols and relevant data.

Key Applications in Heterocyclic Synthesis

The strategic placement of the fluoro, iodo, and amino groups on the aniline scaffold makes this compound a key precursor for the synthesis of various fluorinated heterocycles. The primary applications involve leveraging the reactivity of the iodo and amino functionalities to construct fused ring systems.

A significant application of this compound is in the synthesis of fluorinated carbazoles . Carbazoles are an important class of nitrogen-containing heterocycles found in numerous natural products and pharmacologically active compounds. The introduction of a fluorine atom into the carbazole skeleton can significantly modulate its biological activity.

Another key application lies in the synthesis of fluorinated indoles . The indole motif is a cornerstone of medicinal chemistry, present in a vast array of bioactive molecules. The use of this compound allows for the regioselective synthesis of fluorinated indoles through transition-metal-catalyzed cyclization reactions.

Experimental Protocols

While specific protocols for the direct use of this compound are not abundantly available in peer-reviewed literature, its free base, 3-fluoro-2-iodoaniline, is widely used. The hydrochloride salt can be readily converted to the free base by treatment with a suitable base, such as sodium bicarbonate or triethylamine, prior to its use in the following synthetic procedures.

Protocol 1: Synthesis of 4-Fluoro-N-arylcarbazoles via Palladium-Catalyzed Annulation

This protocol outlines the synthesis of a fluorinated carbazole derivative using a palladium-catalyzed annulation reaction. The reaction proceeds through a tandem C-N and C-C bond formation.

Reaction Scheme:

Figure 1: Synthesis of 4-Fluoro-N-arylcarbazole.

Materials:

-

3-Fluoro-2-iodoaniline (or its hydrochloride salt and a suitable base)

-

2-Bromophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk tube, add 3-fluoro-2-iodoaniline (1.0 mmol), 2-bromophenylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), SPhos (0.10 mmol), and potassium phosphate (3.0 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-